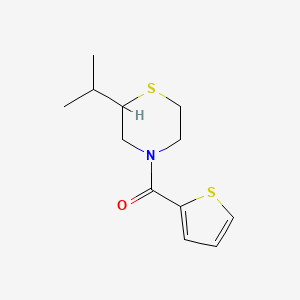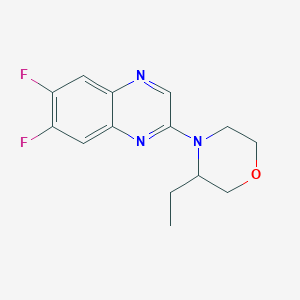
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a bicyclic compound made up of a benzene ring fused with a pyrazine ring.
準備方法
The synthesis of 4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine typically involves the reaction of 6,7-difluoroquinoxaline with 3-ethylmorpholine under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitate the reaction by providing a suitable medium for the reactants . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
化学反応の分析
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives.
科学的研究の応用
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine has several scientific research applications, including:
作用機序
The mechanism of action of 4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine involves its interaction with molecular targets such as tubulin proteins. Tubulin is a key component of the cytoskeleton and plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer drug development.
類似化合物との比較
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine can be compared with other quinoxaline derivatives, such as:
6,7-Dichloroquinoxaline: Similar to the difluoro derivative, but with chlorine atoms instead of fluorine.
Quinoxaline 1,4-di-N-oxides: These compounds have a wide range of biological activities, including antimicrobial and antitumoral properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a tubulin polymerization inhibitor, which distinguishes it from other quinoxaline derivatives .
特性
IUPAC Name |
4-(6,7-difluoroquinoxalin-2-yl)-3-ethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-2-9-8-20-4-3-19(9)14-7-17-12-5-10(15)11(16)6-13(12)18-14/h5-7,9H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHKGZSIFWXZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C2=NC3=CC(=C(C=C3N=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
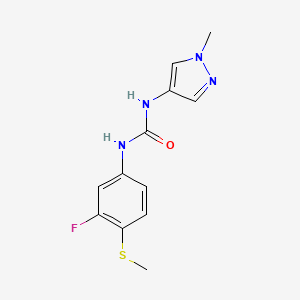
![4-chloro-N-[4-[2-(1H-imidazol-2-yl)ethylamino]-4-oxobutyl]benzamide](/img/structure/B7598581.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7598596.png)
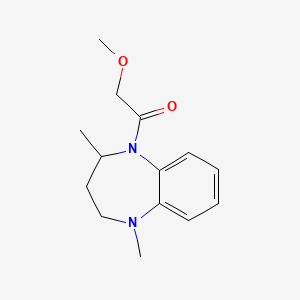

![3-[4-Cyano-3-(trifluoromethyl)phenyl]-1-ethyl-1-methylurea](/img/structure/B7598623.png)
![3-[[4-(1-Acetylazepan-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7598631.png)
![2-[6-[(3-Methyl-1,2-oxazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7598634.png)
![1-(5-chloropyridin-2-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)piperidine-4-carboxamide](/img/structure/B7598638.png)
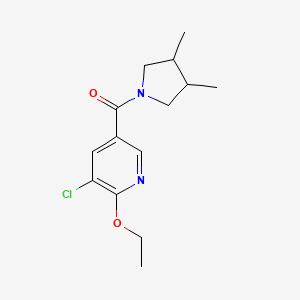
![2-[(6-Pyrazol-1-ylpyridin-3-yl)methylamino]quinoline-4-carbonitrile](/img/structure/B7598653.png)
![1-[3-(2,6-Dimethylazepan-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B7598660.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3-methylpyridin-2-one](/img/structure/B7598662.png)
